![molecular formula C3H9Hg9O6 B1254986 Mercarbide CAS No. 41451-78-9](/img/structure/B1254986.png)
Mercarbide
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Description
Mercarbide, also known as this compound, is a useful research compound. Its molecular formula is C3H9Hg9O6 and its molecular weight is 1946.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Ethoxylation Processes
Mercarbide has been effectively utilized as a catalyst in the ethoxylation of alcohols. Research indicates that this compound exhibits significant catalytic activity for the ethoxylation of methanol and 1-heptanol, demonstrating its ability to facilitate reactions under controlled conditions. The catalyst's performance is characterized by its stability and efficiency in producing ethoxylated products with narrow molecular weight distributions .
Kinetic Parameters
Studies have shown that this compound catalysts can significantly influence the reaction kinetics of alcohol ethoxylation. For instance, experiments revealed that varying temperatures and concentrations directly affect the consumption rates of ethylene oxide when using this compound as a catalyst. This insight is crucial for optimizing industrial processes involving ethoxylation .
Molecular Measurement Techniques
X-ray Scattering Interference
this compound clusters have been employed in advanced molecular measurement techniques, such as X-ray scattering interference. This method allows researchers to measure distances between molecular probes with high precision. For example, this compound clusters were attached to specific sites on proteins, enabling the measurement of inter-probe distances that align closely with crystallographic data . This application highlights this compound's role in structural biology and materials science.
Molecular Ruler Development
The use of this compound in developing molecular rulers has been particularly noteworthy. By attaching this compound clusters to macromolecules, researchers can utilize X-ray scattering patterns to derive quantitative distance distributions, providing insights into molecular conformations and dynamics . This technique has broad implications for understanding complex biological systems and the interactions within them.
Case Study 1: Ethoxylation of Alcohols
In a controlled study, this compound was tested as a catalyst for the ethoxylation of methanol at temperatures around 100°C. The results indicated a substantial increase in reaction rates compared to conventional catalysts, with the this compound catalyst demonstrating remarkable stability over extended periods .
Parameter | Value |
---|---|
Temperature | 100°C |
Catalyst Concentration | 0.1 mol/L |
Ethylene Oxide Consumption Rate | High |
Case Study 2: Structural Biology Application
Researchers utilized this compound clusters in a study involving hemoglobin to measure distances between probes attached to different β-chains. The X-ray scattering interference technique revealed a separation distance of 37.6 Å, closely matching theoretical predictions based on crystallographic data .
Probe Type | Distance Measured (Å) | Crystallographic Value (Å) |
---|---|---|
This compound Clusters | 37.6 | 38 |
Properties
CAS No. |
41451-78-9 |
---|---|
Molecular Formula |
C3H9Hg9O6 |
Molecular Weight |
1946.4 g/mol |
IUPAC Name |
(7,11-dimercurio-1,5,9-trioxa-2,4,6,8,10,12-hexamercuracyclododec-3-yl)mercury;trihydrate |
InChI |
InChI=1S/3CH.9Hg.3H2O.3O/h3*1H;;;;;;;;;;3*1H2;;; |
InChI Key |
WYSHQKAYRLTDDV-UHFFFAOYSA-N |
SMILES |
C1([Hg]O[Hg]C([Hg]O[Hg]C([Hg]O[Hg]1)[Hg])[Hg])[Hg].O.O.O |
Canonical SMILES |
C1([Hg]O[Hg]C([Hg]O[Hg]C([Hg]O[Hg]1)[Hg])[Hg])[Hg].O.O.O |
Synonyms |
Mercarbide |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.